((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride (GSK484) is a potent and selective inhibitor of peptidylarginine deiminase 4 (PAD4) [ [], [], [] ]. PAD4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline, a process called citrullination [ [] ]. This post-translational modification plays a role in various cellular processes, including gene regulation, immune response, and neutrophil extracellular trap (NET) formation [ [] ]. GSK484 is widely used in scientific research to investigate the role of PAD4 and citrullination in various biological processes and disease models.
The molecular structure of GSK484 consists of a central benzimidazole core connected to an indole ring and a piperidine ring [ [], [] ]. The benzimidazole ring is substituted with a methoxy group and a methyl group. The indole ring has a cyclopropylmethyl substituent on the nitrogen atom. The piperidine ring possesses an amino group and a hydroxyl group in a trans configuration relative to each other. The hydrochloride salt form indicates the protonation of the piperidine nitrogen atom.
GSK484 functions as a potent and selective inhibitor of PAD4 [ [], [], [] ]. It binds to the active site of PAD4, preventing the enzyme from converting arginine residues in proteins to citrulline. This inhibition disrupts the formation of neutrophil extracellular traps (NETs), which are web-like structures composed of DNA and antimicrobial proteins released by neutrophils to trap and kill pathogens [ [], [], [], [], [] ]. GSK484 has been shown to effectively inhibit NET formation in various in vitro and in vivo models.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: